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Compound of Interest

Compound Name: Mivotilate

Cat. No.: B8069014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Mivotilate (also known as YH439) is a novel synthetic compound recognized for its potent

hepatoprotective properties. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, and pharmacological activities of Mivotilate. The

document elucidates its primary mechanism of action as a potent and atypical activator of the

Aryl Hydrocarbon Receptor (AhR), leading to the modulation of key drug-metabolizing

enzymes. Furthermore, its potential anti-inflammatory effects via the inhibition of

cyclooxygenase-2 (COX-2) are discussed. This guide summarizes key quantitative data, details

relevant experimental protocols, and provides visual representations of its signaling pathways

to facilitate a comprehensive understanding for research and drug development professionals.

Chemical Structure and Physicochemical Properties
Mivotilate is a thiazolium derivative with a distinct chemical structure that contributes to its

biological activity.

Chemical Name: Isopropyl 2-(1,3-dithietan-2-ylidene)-2-[N-(4-methylthiazol-2-

yl)carbamoyl]acetate

CAS Number: 130112-42-4[1]
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Molecular Formula: C₁₂H₁₄N₂O₃S₃[1]

Molecular Weight: 330.45 g/mol

Chemical Structure:

Property Value Reference

Molecular Weight 330.45 g/mol MedChemExpress

Molecular Formula C₁₂H₁₄N₂O₃S₃ [1]

CAS Number 130112-42-4 [1]

Appearance Crystalline solid General Knowledge

Solubility Soluble in corn oil (5 mg/mL) [2]

Pharmacological Properties and Mechanism of
Action
Mivotilate's primary pharmacological effect is its hepatoprotective activity, which is mediated

through multiple mechanisms, most notably the activation of the Aryl Hydrocarbon Receptor

(AhR).

Aryl Hydrocarbon Receptor (AhR) Activation
Mivotilate is a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated

transcription factor that plays a crucial role in regulating the expression of genes involved in

xenobiotic metabolism. Unlike typical planar aromatic hydrocarbon ligands of AhR, Mivotilate
is a non-aromatic thiazolium compound, representing a novel class of AhR activators. Its

activation of AhR is unique and can tolerate mutations in the receptor's ligand-binding domain,

such as the substitution of histidine 285 with tyrosine.

Upon binding to Mivotilate, the AhR translocates to the nucleus and forms a heterodimer with

the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response

Elements (XREs) in the promoter regions of target genes, leading to their transcriptional

activation.
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Modulation of Cytochrome P450 Enzymes
A significant downstream effect of AhR activation by Mivotilate is the modulation of cytochrome

P450 (CYP) enzyme expression.

Induction of CYP1A1 and CYP1A2: Mivotilate treatment leads to a time- and concentration-

dependent increase in the expression and activity of CYP1A1 and CYP1A2. This induction

occurs at the transcriptional level, with increased mRNA levels observed as early as two

hours after administration.

Suppression of CYP2E1: Mivotilate effectively suppresses the expression of CYP2E1, an

enzyme involved in the metabolic activation of several hepatotoxins. This suppression is a

key component of its hepatoprotective effect. Oral administration of Mivotilate in rats at

doses of 75-300 mg/kg rapidly decreases the levels of immunoreactive CYP2E1 protein.

Anti-inflammatory Activity
Mivotilate has also been suggested to possess anti-inflammatory properties, potentially

through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory

pathway. This dual mechanism of AhR activation and COX-2 inhibition may contribute to its

overall therapeutic potential in inflammatory liver diseases.

Quantitative Data
The following tables summarize the available quantitative data on the pharmacological and

pharmacokinetic properties of Mivotilate.

Table 1: In Vivo Hepatoprotective Effects in a Rat Model
of CCl₄ and Ethanol-Induced Liver Injury
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Parameter Treatment Group Result Reference

Serum Alanine

Aminotransferase

(ALT)

CCl₄ + Ethanol
2.5-fold increase vs.

control

CCl₄ + Ethanol +

YH439
Significant protection

Serum Alkaline

Phosphatase (ALP)
CCl₄ + Ethanol

2-fold increase vs.

control

CCl₄ + Ethanol +

YH439
Significant protection

Hepatic

Hydroxyproline
CCl₄ + Ethanol Elevated

CCl₄ + Ethanol +

YH439

Completely blocked

elevation

Table 2: In Vivo Effects on CYP2E1 in Rats
Dose of YH439 (p.o.) Effect on CYP2E1 Reference

25-100 mg/kg

Complete suppression of

isoniazid-inducible P450 2E1

levels

75-300 mg/kg

Rapid decrease in

immunoreactive CYP2E1

protein

150 mg/kg
Inhibition of CYP2E1

transcription

Table 3: Pharmacokinetic Parameters of Mivotilate
(YH439) in Different Species
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Species Route Dose
Oral
Bioavailabil
ity (F)

Key
Metabolites

Reference

Rat Oral 100 mg/kg 3.67% M4, M5

Oral 300 mg/kg 1.33% M4, M5

Oral 500 mg/kg 0.859% M4, M5

Oral

(micelles)
10 mg/kg 21.2% M4, M5

Rabbit IV 1-10 mg/kg -
M4, M5

(minimal M5)

Dog IV 1-20 mg/kg - M4, M5, M7

Experimental Protocols
This section provides an overview of the methodologies that can be employed to study the

biological activities of Mivotilate.

Aryl Hydrocarbon Receptor (AhR) Activation Assay
(Luciferase Reporter Assay)
This assay quantifies the ability of a test compound to activate the AhR signaling pathway.

Principle: Genetically engineered cells containing a luciferase reporter gene under the control

of an AhR-responsive promoter are used. Activation of AhR by a ligand leads to the expression

of luciferase, and the resulting luminescence is measured as a surrogate for AhR activity.

General Protocol:

Cell Culture: Maintain mammalian cells engineered to express the AhR and a luciferase

reporter construct in appropriate culture conditions.

Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach.
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Compound Treatment: Treat the cells with varying concentrations of Mivotilate (or other test

compounds) and incubate for a defined period (e.g., 24 hours). Include appropriate positive

(e.g., TCDD) and negative (vehicle) controls.

Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

Measurement: Measure the luminescence using a luminometer.

Data Analysis: Plot the luminescence intensity against the compound concentration to

determine the EC₅₀ value.

Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.

Principle: The activity of purified COX-2 enzyme is measured by quantifying the production of

prostaglandins (e.g., PGE₂) from the substrate arachidonic acid. The reduction in prostaglandin

production in the presence of an inhibitor is a measure of its inhibitory potency.

General Protocol:

Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified human

recombinant COX-2 enzyme and heme cofactor.

Inhibitor Incubation: Add varying concentrations of Mivotilate (or other test inhibitors) to the

enzyme solution and pre-incubate.

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g.,

stannous chloride).

Prostaglandin Quantification: Measure the amount of PGE₂ produced using a specific

method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and

determine the IC₅₀ value.
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In Vivo Hepatoprotectivity Study in a Rodent Model
This protocol outlines a general procedure to evaluate the hepatoprotective effects of

Mivotilate in an animal model of liver injury.

Principle: Liver injury is induced in rodents using a hepatotoxin (e.g., a combination of carbon

tetrachloride and ethanol). The protective effect of Mivotilate is assessed by measuring

biochemical markers of liver damage and histological analysis.

General Protocol:

Animal Acclimatization: Acclimatize male Sprague-Dawley rats to laboratory conditions.

Induction of Liver Injury: Administer a combination of CCl₄ and ethanol for a specified period

(e.g., 9 weeks) to induce chronic liver injury.

Mivotilate Treatment: Concurrently treat a group of animals with Mivotilate (e.g., 25-100

mg/kg, p.o.) for the duration of the toxin administration. Include a control group receiving only

the vehicle and a toxin-only group.

Sample Collection: At the end of the treatment period, collect blood samples for biochemical

analysis and liver tissue for histological and molecular analysis.

Biochemical Analysis: Measure serum levels of liver enzymes such as Alanine

Aminotransferase (ALT) and Alkaline Phosphatase (ALP).

Histological Analysis: Prepare liver sections and stain with Hematoxylin and Eosin (H&E) to

assess the extent of liver damage.

Hydroxyproline Assay: Measure the hepatic hydroxyproline content as an indicator of

fibrosis.

Data Analysis: Compare the biochemical and histological parameters between the different

treatment groups to evaluate the hepatoprotective effect of Mivotilate.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key signaling pathway of Mivotilate and a typical

experimental workflow for its evaluation.
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Caption: Mivotilate's AhR Signaling Pathway.
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Caption: Workflow for In Vivo Hepatoprotection Study.
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Mivotilate (YH439) is a promising hepatoprotective agent with a unique mechanism of action

centered on the activation of the Aryl Hydrocarbon Receptor. Its ability to modulate key drug-

metabolizing enzymes, particularly the induction of CYP1A1/2 and suppression of CYP2E1,

underscores its therapeutic potential in mitigating liver injury induced by various xenobiotics.

The additional anti-inflammatory properties through potential COX-2 inhibition further enhance

its profile as a multi-functional hepatoprotective drug candidate. This technical guide provides a

foundational understanding of Mivotilate for scientists and researchers, supporting further

investigation and development of this compound for the treatment of liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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